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Introduction

Verducatib (Bl 1291583) is an investigational, potent, and highly selective inhibitor of
dipeptidyl peptidase 1 (DPP1), also known as cathepsin C (CatC).[1][2][3] DPP1 is a lysosomal
cysteine protease responsible for the activation of neutrophil serine proteases (NSPs),
including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), during
neutrophil maturation in the bone marrow.[4][5] In chronic inflammatory lung diseases like
bronchiectasis, an excess of active NSPs in the airways contributes to a vicious cycle of
inflammation, tissue damage, and impaired mucus clearance.[2][5] By inhibiting DPP1,
Verducatib reduces the activation of these NSPs, offering a novel therapeutic approach to
mitigate neutrophilic inflammation and its pathological consequences.[1][2]

These application notes provide a summary of the pharmacokinetic (PK) and
pharmacodynamic (PD) properties of Verducatib, along with detailed protocols for key in vitro
and in vivo assays relevant to its evaluation.

Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key PK and PD parameters of Verducatib from preclinical
and clinical studies.
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Table 1: In Vitro and Preclinical Pharmacodynamic

Ratio)

Profile of Verducatib
Parameter Species/System Value Reference
IC50 for Cathepsin C )
o Human recombinant 0.9nM [1][5]
(DPP1) Inhibition
Rat recombinant 1.2nM [5]
Mouse recombinant 0.6 nM [5]
IC50 for Neutrophil
Elastase (NE) Human U937 cell line 0.7 nM [1][6]17]
Production Inhibition
Selectivity for vs. Cathepsins B, F,
_ >6000-fold [1]
Cathepsin C H, K, L, S
In Vivo Efficacy (ED50  Mouse (LPS
o 0.03 mg/kg [1]
for NE inhibition) challenge model)
In Vivo Efficacy (ED99  Mouse (LPS
N 0.3 mg/kg [1]
for NE inhibition) challenge model)
Tissue Distribution
(Bone Marrow:Plasma  Mouse >100x [819]

Table 2: Summary of Phase | Pharmacokinetic
Parameters of Verducatib in Healthy Volunteers
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AUC
Populatio Cmax Referenc
Dose tmax (h) (nmol-h/iL  t% (h)
n (nmoliL)
)
Single
Rising
Doses
Japanese
1mg 0.369 2.0 2.01 11.2 [10]
Males
Japanese
2.5mg 1.15 2.0 7.91 13.9 [10]
Males
Japanese
5mg 3.25 2.0 25.4 14.9 [10]
Males
Multiple
Rising
Doses
1 mg (once Japanese 5.34
) 0.583 2.0 16.5 [10]
daily) Males (AUCY)
2.5mg
Japanese 23.3
(once 2.13 2.0 19.3 [10]
] Males (AUCY)
daily)

Note: Pharmacokinetics of Verducatib have been described as supra-proportional over the
assessed dose ranges.[1][11] Co-administration with the strong CYP3A4 inhibitor itraconazole
increased Verducatib exposure approximately twofold.[1][11]

Table 3: Phase | Pharmacodynamic Effects of Verducatib
in Healthy Volunteers
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Maximum
Dose Parameter L Reference
Inhibition
Blood DPP1 (CatC)
5mg 99% [4]

Activity

Blood Neutrophil
5 mg o up to 86% [4]
Elastase (NE) Activity

Blood Proteinase 3
5mg up to 86% [4]
(PR3) Levels

Signaling Pathway and Mechanism of Action

The diagram below illustrates the mechanism of action of Verducatib.

Packaged into
1 Serine Proteases }» azurophilic granules

Click to download full resolution via product page

Caption: Mechanism of action of Verducatib in inhibiting neutrophil serine protease activation.

Experimental Protocols
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The following protocols are provided as a guide for the preclinical and clinical evaluation of
Verducatib and other DPP1 inhibitors.

Protocol 1: In Vitro DPP1/Cathepsin C Inhibition Assay
(Fluorometric)

This protocol describes a method to determine the in vitro potency (IC50) of Verducatib
against recombinant human DPP1.

Materials:

Recombinant human Cathepsin C (DPP1)

» DPP1 Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 2 mM DTT, pH
5.5)

o DPPL1 fluorogenic substrate (e.g., Gly-Arg-AMC)

e Verducatib (or test compound)

e Dimethyl sulfoxide (DMSOQO)

o Black 96-well microplate

o Fluorescence microplate reader (Excitation: 355-380 nm, Emission: 460-500 nm)
Procedure:

o Compound Preparation: Prepare a 10 mM stock solution of Verducatib in DMSO. Create a
serial dilution series (e.g., 11-point, 3-fold dilution) in DMSO. Further dilute these solutions in
DPP1 Assay Buffer to achieve the desired final assay concentrations.

e Enzyme Preparation: Dilute the recombinant human DPP1 stock solution in cold DPP1
Assay Buffer to the desired working concentration.

e Assay Reaction: a. Add 50 pL of DPP1 Assay Buffer to all wells. b. Add 2 uL of the diluted
Verducatib solutions or DMSO (for vehicle control) to the respective wells. c. To initiate the
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reaction, add 25 pL of the diluted DPP1 enzyme solution to all wells except the blank (add 25
uL of assay buffer instead). d. Mix gently and incubate for 15 minutes at 37°C.

o Substrate Addition: Add 25 pL of the DPP1 fluorogenic substrate solution to all wells.

o Measurement: Immediately begin kinetic measurement of fluorescence intensity every
minute for 30-60 minutes at 37°C.

o Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence
vs. time curve) for each well. b. Normalize the data to the vehicle control (100% activity) and
blank (0% activity). c. Plot the percent inhibition versus the logarithm of Verducatib
concentration and fit the data using a four-parameter logistic equation to determine the IC50
value.[5]

Protocol 2: Cellular Neutrophil Elastase (NE) Activity
Assay

This protocol measures the inhibitory effect of Verducatib on the production of active NE in a
human neutrophil progenitor cell line (e.g., U937).[5][8]

Materials:

e U937 cells

e Cell culture medium (e.g., RPMI-1640 with 10% FBS)

e Verducatib (or test compound)

o Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

e NE fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
» Bradford reagent or BCA protein assay kit

e Black 96-well microplate

¢ Fluorescence microplate reader

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b15579060?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10499737/
https://www.benchchem.com/product/b15579060?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10499737/
https://medinfo.boehringer-ingelheim.com/us/sites/default/files/2022-11/sc-us-74342_in%20vitro%20and%20in%20vivo%20charact%20of%20bi%201291583%20%20in%20bronchiectasis_ats2022_%20kreideweiss.pdf
https://www.benchchem.com/product/b15579060?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Procedure:

Cell Culture and Treatment: a. Culture U937 cells according to standard protocols. b. Seed
cells in a 24-well plate at an appropriate density. c. Treat the cells with various
concentrations of Verducatib or vehicle (DMSO) for 48-72 hours to allow for neutrophil
maturation and NSP processing.

Cell Lysis: a. Harvest the cells and wash with PBS. b. Lyse the cells using a suitable cell lysis
buffer on ice. c. Centrifuge the lysate to pellet cell debris and collect the supernatant.

Protein Quantification: Determine the total protein concentration in each cell lysate using a
Bradford or BCA assay.

NE Activity Measurement: a. In a 96-well plate, add a standardized amount of protein from
each cell lysate. b. Adjust the volume with NE assay buffer. c. Add the NE fluorogenic
substrate to all wells. d. Measure fluorescence kinetically at 37°C.

Data Analysis: a. Calculate the rate of reaction and normalize it to the total protein
concentration for each sample. b. Express the NE activity as a percentage of the vehicle-
treated control. c. Plot the percent activity versus the logarithm of Verducatib concentration
to determine the IC50 value.[8]

Protocol 3: Pharmacokinetic Study in Rodents

This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of

Verducatib in a rodent model (e.g., mouse or rat).

Materials:

Verducatib formulation for oral administration
Sprague-Dawley rats or C57BL/6 mice

Oral gavage needles

Blood collection supplies (e.g., EDTA-coated tubes)

Centrifuge
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e LC-MS/MS system
Procedure:

e Animal Dosing: a. Acclimatize animals for at least one week before the study. b. Fast animals
overnight prior to dosing. c. Administer a single oral dose of Verducatib via gavage.

o Sample Collection: a. Collect blood samples (e.g., via tail vein or retro-orbital sinus) at
predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). b.
Process blood samples by centrifugation to obtain plasma.

o Bioanalysis: a. Extract Verducatib from plasma samples using protein precipitation or liquid-
liquid extraction. b. Quantify the concentration of Verducatib in each sample using a
validated LC-MS/MS method.

o Data Analysis: a. Plot the mean plasma concentration of Verducatib versus time. b. Perform
non-compartmental analysis (NCA) using software like Phoenix WinNonlin to calculate key
PK parameters (Cmax, tmax, AUC, t%, etc.).

Experimental Workflow and Modeling Diagrams

The following diagrams illustrate typical workflows for PK/PD studies of Verducatib.
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Caption: Integrated workflow for the PK/PD evaluation of Verducatib.
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Caption: Logical framework for a PK/PD model of Verducatib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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